2-(2-Methylbutan-2-yl)pyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 2-(2-Methylbutan-2-yl)pyrrolidine, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular formula of 2-(2-Methylbutan-2-yl)pyrrolidine is C9H19N . The InChI code for the compound is 1S/C9H19N/c1-4-9(2,3)8-6-5-7-10-8/h8,10H,4-7H2,1-3H3 .Chemical Reactions Analysis
The pyrrolidine ring, a key component of 2-(2-Methylbutan-2-yl)pyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .Physical And Chemical Properties Analysis
2-(2-Methylbutan-2-yl)pyrrolidine has a molecular weight of 141.26 . It is a liquid at room temperature .Scientific Research Applications
Certainly! Let’s delve into the scientific research applications of 2-(2-Methylbutan-2-yl)pyrrolidine . This compound belongs to the pyrrolidine family, which is a versatile scaffold used by medicinal chemists for drug discovery . Here are six unique applications:
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Anticonvulsant Activity
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Carbonic Anhydrase Inhibition
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Drug Design and Stereochemistry
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Pharmacophore Exploration
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Structural Diversity Generation
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ADME/Tox Optimization
Safety And Hazards
The compound is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) . The hazard statements include H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) .
Future Directions
While the future directions for 2-(2-Methylbutan-2-yl)pyrrolidine are not explicitly mentioned in the retrieved sources, the pyrrolidine ring, a key component of the compound, is widely used in drug discovery . This suggests that 2-(2-Methylbutan-2-yl)pyrrolidine and similar compounds could have potential applications in the development of new drugs .
properties
IUPAC Name |
2-(2-methylbutan-2-yl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-4-9(2,3)8-6-5-7-10-8/h8,10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCIHFDHYBPWIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylbutan-2-yl)pyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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